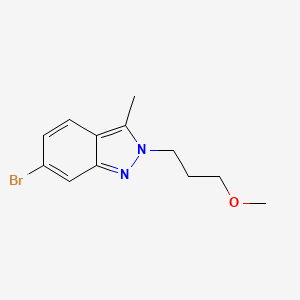

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole” is a chemical compound that likely belongs to the class of substances known as indazoles. Indazoles are organic compounds containing an indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it may be synthesized using techniques similar to those used for other indazole derivatives. For example, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a core indazole structure, with a bromine atom attached at the 6-position, a methoxypropyl group at the 2-position, and a methyl group at the 3-position .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indazoles in general can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like 2-Bromo-6-methoxypyridine have a boiling point of 206 °C and a density of 1.53 g/mL at 25 °C .Applications De Recherche Scientifique

Indazole Derivatives in Neurological Research

Indazole derivatives have been explored for their potential in neurological research, particularly in understanding and treating neurodegenerative diseases such as Parkinson's disease. For example, pramipexole, an indazole derivative, has shown efficacy in treating Parkinson's disease by selectively binding to dopamine D2-like receptors, with a preference for D3 receptor subtypes. This selectivity suggests a mechanism for modulating dopaminergic activity in the brain, which is a key therapeutic strategy in Parkinson's disease management (Piercey et al., 1996).

Indazoles in Psychiatric Disorder Research

Indazole compounds have also been implicated in research focusing on psychiatric disorders. Aripiprazole, an antipsychotic medication, affects cognitive functions in patients with schizophrenia, and its impact on cognitive abilities can be evaluated by measuring biomarkers such as plasma catecholamine metabolites. This research suggests that modifications to the indazole structure could yield compounds with potential therapeutic applications in cognitive and psychiatric disorders (Hori et al., 2017).

Toxicological Studies

Indazole derivatives have also been studied in the context of toxicology, providing insights into the metabolism and toxic effects of synthetic cannabinoids. For instance, the identification and quantification of metabolites of novel psychoactive substances, including indazole-derived synthetic cannabinoids, have been essential for understanding their pharmacokinetics and toxicological profiles. This research is critical for developing antidotes and treatment strategies for intoxications related to these substances (Kusano et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in carbon–carbon bond forming reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might participate in oxidative addition and transmetalation processes . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it might be involved in the synthesis of various organic compounds.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions , it might contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds.

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially influence its reactivity in suzuki–miyaura coupling reactions .

Propriétés

IUPAC Name |

6-bromo-2-(3-methoxypropyl)-3-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)14-15(9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYWVVBRJKMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1CCCOC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2938828.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2938831.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2938834.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)